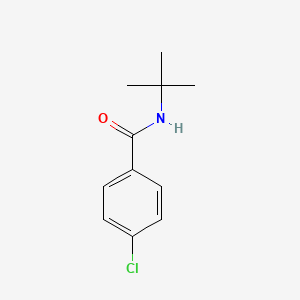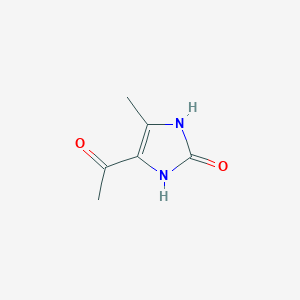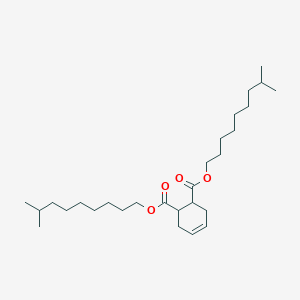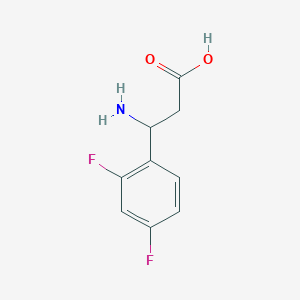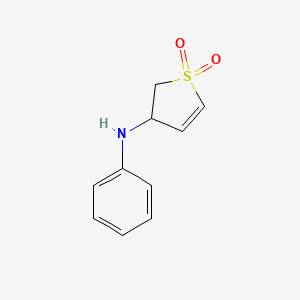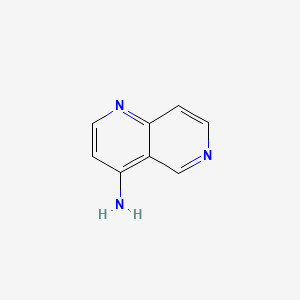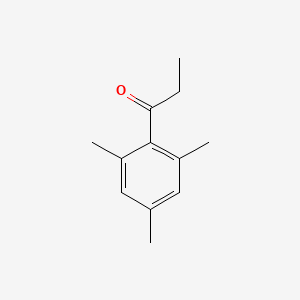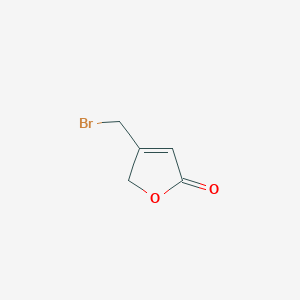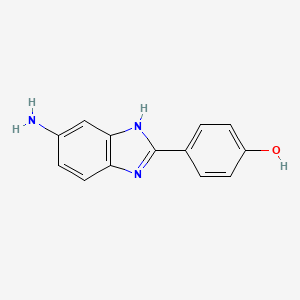
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol is a chemical compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of an amino group at the 5-position of the benzimidazole ring and a phenol group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol typically involves the following steps:
-
Formation of Benzimidazole Ring: : The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative, such as formic acid or formamide, under acidic conditions. This reaction forms the benzimidazole ring.
-
Introduction of Amino Group: : The amino group is introduced at the 5-position of the benzimidazole ring through nitration followed by reduction. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid, and the resulting nitro compound is reduced to the amino compound using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
-
Attachment of Phenol Group: : The phenol group is introduced at the 4-position through a coupling reaction. This can be achieved by reacting the amino-substituted benzimidazole with a phenol derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol undergoes various types of chemical reactions, including:
-
Oxidation: : The phenol group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
-
Reduction: : The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
-
Substitution: : The amino group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
科学研究应用
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The phenol group can form hydrogen bonds with amino acid residues in the enzyme, while the benzimidazole ring can engage in π-π interactions with aromatic residues. These interactions disrupt the normal function of the enzyme, leading to its inhibition.
相似化合物的比较
Similar Compounds
4-(5-Amino-1H-benzoimidazol-2-yl)-benzoic acid: Contains a carboxylic acid group instead of a phenol group.
(5-Amino-1H-benzimidazol-2-yl)methanol: Contains a methanol group instead of a phenol group.
1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine: Contains a methoxy group instead of a phenol group.
Uniqueness
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol is unique due to the presence of both an amino group and a phenol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with other molecules, making it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
435341-99-4 |
|---|---|
分子式 |
C13H12ClN3O |
分子量 |
261.70 g/mol |
IUPAC 名称 |
4-(6-amino-1H-benzimidazol-2-yl)phenol;hydrochloride |
InChI |
InChI=1S/C13H11N3O.ClH/c14-9-3-6-11-12(7-9)16-13(15-11)8-1-4-10(17)5-2-8;/h1-7,17H,14H2,(H,15,16);1H |
InChI 键 |
ROSIZAQIQNULMO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)O |
规范 SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



